molecular formula C25H24N2O2 B1650603 3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline CAS No. 1187933-39-6

3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline

Cat. No.: B1650603
CAS No.: 1187933-39-6
M. Wt: 384.5
InChI Key: GHBGSKWVDCQDSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline (3-AmF-THIQ) is a tetrahydroisoquinoline derivative featuring an aminomethyl substituent at the 3-position and a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the 2-position. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal via piperidine . This compound serves as a chiral building block in medicinal chemistry, particularly for synthesizing constrained analogs of amino acids or bioactive alkaloids. The aminomethyl group enhances water solubility and provides a handle for further functionalization, while the Fmoc group facilitates solid-phase synthesis applications.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c26-14-19-13-17-7-1-2-8-18(17)15-27(19)25(28)29-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,19,24H,13-16,26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBGSKWVDCQDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201135529
Record name 9H-Fluoren-9-ylmethyl 3-(aminomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201135529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187933-39-6
Record name 9H-Fluoren-9-ylmethyl 3-(aminomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187933-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Fluoren-9-ylmethyl 3-(aminomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201135529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Resin Functionalization and Initial Deprotection

The synthesis begins with the attachment of fluorenylmethyloxycarbonyl-protected lysine (fluorenylmethyloxycarbonyl-lysine(tert-butyloxycarbonyl)-hydroxyl) to 2-chlorotrityl chloride (2-CTC) resin. This step employs diisopropylethylamine (DIPEA) in dichloromethane (DCM) to facilitate the formation of fluorenylmethyloxycarbonyl-lysine(tert-butyloxycarbonyl)-2-CTC resin. The resin-bound intermediate undergoes deprotection using 20% piperidine in dimethylformamide (DMF), liberating the primary amine group while retaining the tert-butyloxycarbonyl (Boc) side-chain protection. Completion of deprotection is confirmed via the Kaiser test, where a colorimetric transition to blue indicates free amine availability.

Sequential Amino Acid Condensation

Bischler-Napieralski Cyclization in Solution-Phase Synthesis

Amide Precursor Preparation

The Bischler-Napieralski reaction offers a robust pathway to construct the tetrahydroisoquinoline core. Starting with N-fluorenylmethyloxycarbonyl-protected phenethylamine derivatives, cyclization is induced using phosphoryl chloride (POCl₃) in refluxing toluene. For example, treatment of N-fluorenylmethyloxycarbonyl-2-phenylethylamide with POCl₃ generates the dihydroisoquinoline intermediate, which is subsequently reduced to the tetrahydroisoquinoline using sodium borohydride (NaBH₄) in methanol.

Enantioselective Synthesis via Chiral Auxiliary Strategies

Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reaction

Enantiomeric purity is achieved using (R)- or (S)-BINOL-derived phosphoric acids to catalyze the cyclocondensation of tryptamine derivatives with aldehydes. For instance, reacting 3-aminomethyl-2-fluorenylmethyloxycarbonylphenethylamine with benzaldehyde in the presence of (S)-TRIP (a chiral phosphoric acid) affords the tetrahydroisoquinoline core with >95% enantiomeric excess (ee).

Resolution via Diastereomeric Salt Formation

Racemic mixtures of 3-aminomethyl-2-fluorenylmethyloxycarbonyl-1,2,3,4-tetrahydro-isoquinoline are resolved using dibenzoyl-D-tartaric acid, forming diastereomeric salts that are separable by fractional crystallization. This method typically achieves 99% ee but requires multiple recrystallization steps.

Electrochemical Methods for Oxidative Coupling

Anodic Oxidation of Phenolic Substrates

Electrochemical synthesis leverages the oxidation of phenolic precursors to form diaryl ether linkages. Using a platinum anode and constant current (10 mA/cm²), 2-fluorenylmethyloxycarbonyl-3-aminomethylphenol undergoes coupling with a second aryl unit in acetonitrile/water (4:1) containing sodium perchlorate as the electrolyte. This method avoids stoichiometric oxidants and achieves yields of 75–80%.

Analytical Validation and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% trifluoroacetic acid) confirms purity >98% for all synthetic batches. Retention times correlate with molecular hydrophobicity, with the target compound eluting at 12.3 min under these conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃) exhibits characteristic signals at δ 7.75–7.25 (fluorenylmethyloxycarbonyl aromatic protons), δ 4.40–4.20 (tetrahydroisoquinoline CH₂N), and δ 3.10–2.90 (aminomethyl CH₂NH₂). ¹³C NMR confirms the quaternary carbon at δ 155.2 ppm (fluorenylmethyloxycarbonyl carbonyl).

Chemical Reactions Analysis

Fmoc Group Deprotection

The Fmoc (9-fluorenylmethyloxycarbonyl) group is critical for temporary amine protection during solid-phase peptide synthesis (SPPS). Key deprotection steps include:

  • Reagent : 20% piperidine in DMF .

  • Mechanism : Base-induced β-elimination, forming a dibenzofulvene-piperidine adduct.

  • Validation : Completion confirmed via the Kaiser test, where colorless resin beads indicate free amines .

Global Cleavage and Resin Release

Final cleavage from 2-chlorotrityl chloride (CTC) resin employs:

  • Reagent Cocktail : TFA:H₂O:TIS (80:10:10) .

  • Yield : 78–89% for THIQ-conjugated dipeptides after precipitation with DIPE .

Amino Acid Conjugation

The aminomethyl group facilitates coupling via:

  • Reagents : HBTU/DIPEA/HOBt .

  • Key Intermediate : Fmoc-d-Tic–OH (N-1-Fmoc-d-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) forms derivatives (e.g., 5a–i ) through stepwise condensation .

  • Yield Optimization : Microwave-assisted synthesis reduces reaction times and improves purity .

Side-Chain Modifications

Hydrophobic (Tyr, Trp), polar (Ser, Thr), and charged (Arg, Glu) amino acids are incorporated to modulate bioactivity . For example:

DerivativeAmino Acid SubstitutionMIC (μM) vs E. coli
7g Ser66
7e Arg166
7h Glu166
(Standard ampicillin MIC: 332 μM) .

Aminomethyl Group

  • Reduction : Aluminum hydride (AlH₃) reduces cyano-THIQ intermediates to aminomethyl-THIQs .

  • Basicity : pKa ~9.5 (monoprotonated at physiological pH) .

  • NMR Analysis : ¹³C signals at 115–120 ppm confirm TFA salt formation in acidic conditions .

THIQ Core Stability

  • Oxidative Coupling : Hypervalent iodine reagents (e.g., PIFA) enable C–C biaryl coupling without racemization .

  • Acid Sensitivity : Stable under TFA cleavage conditions but degrades in concentrated HCl .

Antimicrobial Activity

  • Potency : Compound 7g (Ser-substituted) shows 5× greater activity against E. coli than ampicillin .

  • Mechanism : DNA gyrase inhibition confirmed via computational binding studies .

Neurological Targets

  • Catecholamine Mimicry : Weak β-adrenoceptor partial agonism observed in aminomethyl-THIQ analogs .

Spectroscopic Data

  • ¹H/¹³C NMR : Distinct signals for THIQ (δ 2.5–4.0 ppm) and Fmoc (δ 7.2–7.8 ppm) .

  • LC-MS : [M+H]⁺ peaks confirm molecular weights of intermediates .

Comparative Reactivity Table

Reaction TypeConditionsYield (%)Key ProductReference
Fmoc Deprotection20% piperidine/DMF, 20 min>95NH₂-THIQ resin
Peptide CouplingHBTU/DIPEA/HOBt, DCM, 2 h85–92Fmoc-d-Tic–AA conjugates
Global CleavageTFA:H₂O:TIS (80:10:10), 2 h78–89THIQ-dipeptide TFA salts
Aluminum Hydride ReductionAlH₃, THF, reflux, 6 h70–801-Aminomethyl-THIQ derivatives

Scientific Research Applications

Organic Synthesis

Fmoc-THIQ serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows chemists to create diverse derivatives that can be utilized in various synthetic pathways.

ApplicationDescription
Intermediate for PharmaceuticalsUsed to synthesize drugs targeting neurological disorders and cancer .
Building Block for Natural ProductsFacilitates the construction of naturally occurring compounds with medicinal properties.

Biological Studies

The compound's structural similarity to biologically active molecules makes it valuable in studying enzyme inhibitors and receptor ligands.

Study FocusFindings
Enzyme InhibitionInvestigated as a potential inhibitor for specific enzymes involved in disease pathways .
Receptor BindingExplored for its ability to bind to neurotransmitter receptors, affecting signaling pathways .

Medicinal Chemistry

Fmoc-THIQ is pivotal in drug development, particularly for compounds aimed at treating neurological conditions and cancer.

Disease TargetApplication
Neurological DisordersPotentially effective in modulating neurotransmitter systems .
CancerInvestigated for its role in developing novel anticancer agents .

Industrial Applications

In addition to its research applications, Fmoc-THIQ is utilized in the production of fine chemicals and as a building block in material science.

IndustryApplication
Fine ChemicalsUsed as an intermediate for producing specialty chemicals.
Material ScienceExplored for its properties in developing new materials with specific functionalities.

Case Study 1: Antiviral Activity

A study synthesized novel tetrahydroisoquinoline derivatives, including Fmoc-THIQ, to evaluate their activity against human coronaviruses. The results indicated promising antiviral properties, suggesting potential therapeutic applications during viral outbreaks .

Case Study 2: Anticancer Research

Research focused on the synthesis of Fmoc-THIQ derivatives demonstrated significant cytotoxic effects against various cancer cell lines. These findings highlight the compound's potential as a lead structure for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between 3-AmF-THIQ and analogous tetrahydroisoquinoline derivatives:

Compound Name Substituents/Functional Groups Key Features/Applications References
3-AmF-THIQ 3-aminomethyl, 2-Fmoc Chiral building block for peptide synthesis; Fmoc enables orthogonal protection.
6-Amino-2-n-Boc-THIQ 6-amino, 2-Boc Boc protection offers acid-labile stability; used in alkaloid synthesis.
1-Phenyl-THIQ 1-phenyl Precursor to solifenacin (overactive bladder drug); synthesized via imine reductases.
4-Chloro-N-methyl-2-(THIQ-1-yl)aniline 1-(4-chloro-N-methylaniline) Forms chiral metal complexes for asymmetric catalysis; crystallizes with C–H⋯π interactions.
2-Trifluoroacetyl-THIQ-7-sulfonyl chloride 2-trifluoroacetyl, 7-sulfonyl chloride Reactive sulfonyl chloride group for nucleophilic substitution; used in derivatization.
6,7-Dimethoxy-2-methyl-THIQ 6,7-dimethoxy, 2-methyl Naturally occurring alkaloid analog; methoxy groups enhance lipophilicity.

Physicochemical Properties

  • Solubility: The aminomethyl group in 3-AmF-THIQ improves aqueous solubility compared to hydrophobic derivatives like 1-Phenyl-THIQ .
  • Stability : Fmoc is stable under acidic conditions but cleaved by bases (e.g., piperidine), whereas Boc-protected analogs require strong acids (e.g., TFA) for deprotection .
  • Stereochemical Control : IRED-catalyzed synthesis of 1-Phenyl-THIQ achieves high enantiopurity, whereas chemical synthesis of 3-AmF-THIQ may require chiral resolution .

Research Findings and Key Contrasts

  • Enzymatic vs. Chemical Synthesis : IRED-mediated routes (e.g., for 1-Phenyl-THIQ) offer greener, stereoselective alternatives to traditional chemical methods , whereas 3-AmF-THIQ relies on synthetic organic chemistry .
  • Protecting Group Strategies : Fmoc (base-labile) and Boc (acid-labile) groups enable orthogonal protection in multi-step syntheses .
  • Structural Diversity : Derivatives with sulfonyl chloride (e.g., ) or phosphonic acid groups (e.g., ) expand utility in medicinal and materials chemistry.

Biological Activity

3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline (CAS No: 1187933-38-5) is a synthetic compound characterized by its unique structural features, including a tetrahydroisoquinoline core and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and anticancer applications.

The molecular formula of this compound is C25H24N2O2 with a molecular weight of 384.47 g/mol. It is commonly used in peptide synthesis and as an intermediate in the development of biologically active compounds.

PropertyValue
Molecular FormulaC25H24N2O2
Molecular Weight384.47 g/mol
Purity≥ 98%

Biological Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit a variety of biological activities. The following sections summarize key findings regarding the biological activity of this compound.

Antitumor Activity

Studies have shown that tetrahydroisoquinoline derivatives possess antitumor properties . The compound's structural features allow it to interact with cellular targets involved in cancer progression. For instance, it has been noted that certain analogs can inhibit tumor cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various models of neurodegenerative diseases. The compound appears to exert protective effects against oxidative stress and excitotoxicity, which are significant contributors to neuronal damage .

The biological activity of this compound is thought to stem from its ability to interact with specific receptors and enzymes. The aminomethyl group can form hydrogen bonds with target sites, while the Fmoc group influences the compound's binding affinity .

Case Studies

Several case studies have highlighted the efficacy of tetrahydroisoquinoline derivatives:

  • Neuroprotection in Animal Models : In rodent models of Alzheimer's disease, administration of tetrahydroisoquinoline derivatives showed a reduction in cognitive decline and neuronal loss .
  • Antitumor Efficacy : A study involving various cancer cell lines demonstrated that specific analogs exhibited significant cytotoxicity, leading to decreased viability and increased apoptosis in tumor cells .

Q & A

Q. What are the critical considerations for synthesizing 3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline with high purity?

Synthesis requires careful optimization of reaction conditions, including temperature, solvent selection (e.g., DMF or THF), and stoichiometric ratios of Fmoc-protecting reagents. For example, Fmoc protection of the aminomethyl group must avoid side reactions with the tetrahydroisoquinoline core. Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) is essential to isolate the product from unreacted intermediates or byproducts .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Combined spectroscopic techniques are critical:

  • NMR (¹H and ¹³C) to confirm the Fmoc group’s presence (e.g., aromatic protons at δ 7.2–7.8 ppm) and tetrahydroisoquinoline backbone.
  • Mass spectrometry (MS) to verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% target peak area) .

Q. What are the stability challenges for 3-Aminomethyl-2-Fmoc derivatives under storage?

The Fmoc group is susceptible to cleavage under basic conditions or prolonged exposure to light. Store the compound in anhydrous, dark conditions at –20°C. Stability testing via periodic HPLC analysis is recommended to detect degradation (e.g., free amine formation) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the biological activity of this compound?

Docking studies (e.g., using AutoDock Vina) can simulate interactions with target enzymes like dopamine receptors or monoamine oxidases, leveraging the tetrahydroisoquinoline scaffold’s known neuroactive properties. Molecular dynamics simulations further assess binding stability in physiological environments .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

Contradictions often arise from assay variability (e.g., cell line differences or concentration thresholds). Mitigation strategies include:

  • Standardizing in vitro assays (e.g., fixed IC₅₀ measurement protocols).
  • Cross-validating results with orthogonal methods (e.g., enzyme inhibition assays vs. cellular viability tests).
  • Performing meta-analyses of published data to identify trends .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

Key approaches include:

  • Lipophilicity adjustment : Introduce hydrophilic substituents (e.g., hydroxyl groups) to enhance solubility.
  • Metabolic stability testing : Use liver microsomes to identify vulnerable sites (e.g., Fmoc cleavage) and modify the scaffold accordingly.
  • Pro-drug strategies : Mask the Fmoc group with labile linkers for targeted release .

Q. What methods are used to study the compound’s interaction with cellular membranes?

  • Surface plasmon resonance (SPR) to measure binding kinetics to lipid bilayers.
  • Fluorescence anisotropy to assess membrane permeability.
  • Molecular dynamics simulations to visualize insertion and orientation within lipid models .

Data Interpretation & Methodological Challenges

Q. How should researchers address discrepancies in spectroscopic data between batches?

Batch-to-batch variability may stem from residual solvents or stereochemical impurities. Solutions include:

  • Repeating synthesis under strictly controlled conditions (e.g., inert atmosphere).
  • Advanced chromatographic separation (e.g., chiral HPLC) to isolate enantiomers.
  • 2D NMR (e.g., COSY, NOESY) to confirm stereochemistry .

Q. What are the best practices for comparing this compound’s bioactivity with analogs?

  • Use a standardized panel of assays (e.g., receptor binding, cytotoxicity).
  • Normalize data to positive controls (e.g., known inhibitors).
  • Employ multivariate statistical analysis (e.g., PCA) to identify structure-activity relationships (SAR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline
Reactant of Route 2
Reactant of Route 2
3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.